
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid is a chemical compound that belongs to the carbazole family. It is a heterocyclic aromatic compound that contains a carbazole ring and a phenylboronic acid group. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in scientific research .
准备方法
合成路线和反应条件
(2-(2-苯基-9H-咔唑-9-基)苯基)硼酸的合成通常涉及Suzuki-Miyaura偶联反应。 该反应广泛应用于碳-碳键的形成,涉及在钯催化剂的存在下将芳基卤化物与硼酸偶联 。一般的反应条件包括:
催化剂: 钯(0)或钯(II)络合物
碱: 碳酸钾或氢氧化钠
溶剂: 四氢呋喃(THF)或二甲基甲酰胺(DMF)
温度: 80-100°C
工业生产方法
(2-(2-苯基-9H-咔唑-9-基)苯基)硼酸的工业生产方法类似于实验室合成,但已扩大规模以适应更大的产量。 反应条件针对效率和收率进行了优化,通常涉及连续流动反应器和自动化系统以确保一致的质量和纯度 .
化学反应分析
反应类型
(2-(2-苯基-9H-咔唑-9-基)苯基)硼酸经历多种类型的化学反应,包括:
氧化: 硼酸基团可以被氧化形成酚。
还原: 咔唑环可以在特定条件下被还原。
取代: 苯基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 过氧化氢或高锰酸钾在水溶液或有机溶剂中。
还原: 氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)在无水溶剂中。
取代: 卤化剂,如溴或氯,在路易斯酸催化剂存在下。
主要产物
科学研究应用
作用机制
(2-(2-苯基-9H-咔唑-9-基)苯基)硼酸的作用机制涉及它与特定分子靶标和途径的相互作用。 硼酸基团可以与二醇和其他亲核试剂形成可逆共价键,使其在分子识别和结合研究中非常有用 。 咔唑环可以参与π-π堆积相互作用,增强其与靶分子的结合亲和力 .
相似化合物的比较
类似化合物
(9-苯基-9H-咔唑-2-基)硼酸: 结构相似,但取代模式不同.
9H-咔唑-9-(4-苯基)硼酸频哪醇酯: 用于类似的应用,但具有不同的物理性质.
独特性
(2-(2-苯基-9H-咔唑-9-基)苯基)硼酸的独特性在于其特定的取代模式,赋予其独特的化学和物理性质。 它将咔唑环和苯基硼酸基团的组合使其在各种科学和工业应用中特别有用 .
属性
分子式 |
C24H18BNO2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
[2-(2-phenylcarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-11-5-7-13-23(21)26-22-12-6-4-10-19(22)20-15-14-18(16-24(20)26)17-8-2-1-3-9-17/h1-16,27-28H |
InChI 键 |
OPIADNMNLNSZPA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


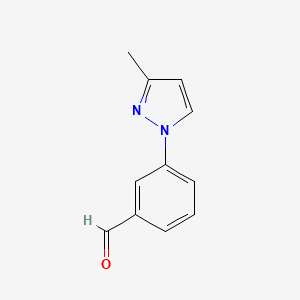
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate](/img/structure/B12505599.png)
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
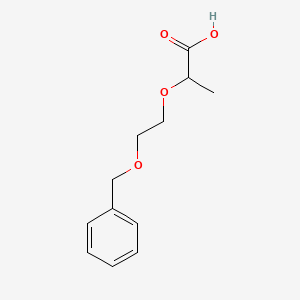
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
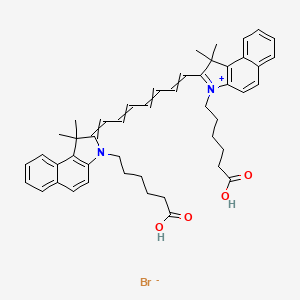

![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
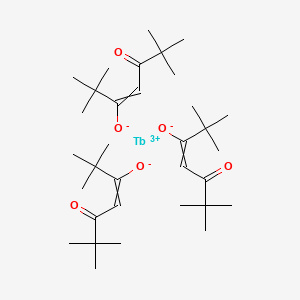
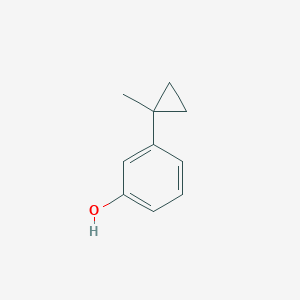
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
